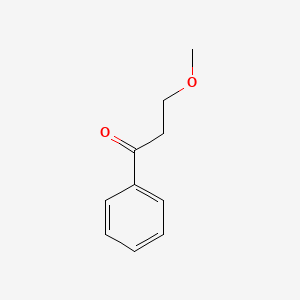

3-Methoxy-1-phenylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBFZHPHBGPWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449148 | |

| Record name | 3-methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55563-72-9 | |

| Record name | 3-methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Foundational Research Trajectories of Phenylpropanone Derivatives

The study of phenylpropanone derivatives is deeply rooted in the broader history of phenylpropanoids, a diverse class of natural products derived from the amino acid phenylalanine. frontiersin.orgwikipedia.org Phenylpropanoids are ubiquitous in plants and play crucial roles in their structure and defense mechanisms. frontiersin.org Lignin (B12514952), a major component of wood, is a complex polymer of phenylpropanoid units. wikipedia.org

The foundational research on phenylpropanone derivatives has been driven by their utility as versatile synthetic intermediates. Historically, the structural elucidation and synthesis of naturally occurring phenylpropanoids paved the way for the laboratory synthesis of a vast array of derivatives. These efforts were often aimed at understanding their biological activities and developing new synthetic methodologies. The core structure of a phenyl group attached to a three-carbon propanone chain allows for numerous substitutions and modifications, leading to a wide range of chemical properties and applications. hmdb.ca

Academic Significance and Broad Research Scope of 3 Methoxy 1 Phenylpropan 1 One

3-Methoxy-1-phenylpropan-1-one holds considerable academic significance due to its role as a key intermediate in the synthesis of various organic molecules. Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring and a ketone functional group, makes it a valuable building block in organic synthesis. nih.govchemicalbook.com

The compound's primary academic interest lies in its application as a precursor for more complex molecules, particularly in the pharmaceutical field. chemicalbook.com For instance, it is a crucial intermediate in the synthesis of certain therapeutic agents. chemicalbook.comgoogle.com The presence of the ketone and methoxy groups provides reactive sites for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

The research scope of this compound extends to the development of novel synthetic methods. google.com Chemists are continuously exploring more efficient and environmentally friendly ways to synthesize this compound and its derivatives. acs.org These studies often involve the investigation of different catalysts, reaction conditions, and starting materials to improve yield and reduce byproducts. google.comacs.org

Chemical and Physical Properties

The physical and chemical properties of this compound are well-documented in chemical literature. It is typically a colorless to light yellow liquid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 259 °C |

| CAS Number | 55563-72-9 |

Data sourced from PubChem and other chemical databases. nih.gov

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. A common method involves the reaction of 3-methoxybenzaldehyde (B106831) with an ethyl Grignard reagent, followed by oxidation of the resulting alcohol. chemicalbook.com Another approach utilizes the Friedel-Crafts acylation of anisole (B1667542) with propanoyl chloride, although this can lead to isomeric mixtures. More recent methods focus on catalytic processes to improve efficiency and selectivity. google.com

The reactivity of this compound is characteristic of ketones. The carbonyl group can undergo nucleophilic addition reactions, and the α-protons are acidic enough to participate in enolate formation, making it a versatile substrate for various carbon-carbon bond-forming reactions. byjus.com

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum shows characteristic signals for the aromatic protons, the methoxy group protons, and the ethyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum displays distinct peaks for the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the carbons of the ethyl group. nih.gov

IR (Infrared) Spectroscopy: The IR spectrum exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1685 cm⁻¹.

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. nih.gov

Current Research Paradigms and Future Scholarly Directions for the Compound Class

Established Synthetic Routes and Reaction Optimizations

Traditional methods for synthesizing this compound rely on well-documented reactions that are fundamental to organic synthesis. These routes have been optimized over time to improve yields and purity.

Grignard-based Syntheses and Related Organometallic Approaches

A prominent and effective method for preparing this compound involves the use of Grignard reagents. This organometallic approach typically features the reaction of a phenylmagnesium halide with a suitable propionitrile (B127096) derivative.

A specific pathway involves generating a Grignard reagent from m-methoxybromobenzene and magnesium in a tetrahydrofuran (B95107) (THF) solution, which is then reacted with propionitrile. google.com This reaction is catalyzed by aluminum chloride. Following the addition of propionitrile, the resulting intermediate is hydrolyzed, typically with hydrochloric acid, to yield this compound. google.com This method is noted for its simple operation and suitability for industrial-scale production, with reported yields reaching up to 88.6% and purities exceeding 99.4%. google.com

The general organometallic approach provides a controlled, low-temperature pathway for synthesis, allowing for precision in the final product structure. rsc.org

Table 1: Grignard-based Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| m-Methoxybromobenzene + Mg | Propionitrile | Aluminum Chloride | THF | 88.6% | >99.44% | google.com |

Acylation and Alkylation Reactions for Propanone Formation

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a viable pathway to this compound. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. researchgate.net

To synthesize this compound, anisole (B1667542) (methoxybenzene) would be acylated with propanoyl chloride. A Lewis acid, commonly aluminum chloride (AlCl₃), activates the propanoyl chloride, forming a propanoyl cation (an acylium ion). researchgate.net The electron-rich anisole ring then attacks this electrophile. Due to the methoxy (B1213986) group being an ortho-, para-director, a mixture of isomers would be expected, which would necessitate purification to isolate the desired meta-substituted product. A key advantage of Friedel-Crafts acylation is that the acyl group deactivates the aromatic ring, preventing polyacylation. nih.gov

While alkylation reactions are also fundamental, they are less direct for forming the ketone structure itself. nih.govresearchgate.net However, they can be crucial for synthesizing precursors. For example, 3-methoxy-1-propanol (B72126) can be prepared by alkylating 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.comgoogle.com This alcohol could then potentially be oxidized to an aldehyde and used in subsequent condensation reactions.

Condensation Reactions in this compound Preparation

Condensation reactions provide another, albeit sometimes indirect, route to ketone structures. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. researchgate.net A potential, though multi-step, pathway could involve the condensation of 3-methoxybenzaldehyde (B106831) with acetone. This would form an unsaturated ketone, specifically 4-(3-methoxyphenyl)but-3-en-2-one. Subsequent chemical modifications would be required to arrive at the target structure of this compound. The synthesis of related chalcones, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, demonstrates the viability of this initial condensation step. uni.lu

Another significant condensation reaction is the Mannich reaction, which synthesizes β-amino-carbonyl compounds from a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound. youtube.com While a powerful tool in organic synthesis, this reaction produces a different class of compounds (γ-amino-carbonyls in radical variations) and is not a direct route to this compound. youtube.com

Modern and Sustainable Approaches in this compound Synthesis

Recent advancements in chemical synthesis have emphasized the development of methodologies that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgfrontiersin.org

Catalytic Systems and Green Chemistry Principles in Production

The principles of green chemistry are being actively applied to the synthesis of propiophenones. One significant advancement is the use of continuous flow systems for traditional reactions like the Grignard synthesis. A multi-step continuous flow process using a series of continuously stirred tank reactors (CSTRs) has been developed for the synthesis of 3-methoxypropiophenone. acs.org This method achieved a remarkable 84% yield, a significant improvement over the 50% yield from an optimized batch process, and in a much shorter reaction time. acs.org Such systems are highly scalable and enhance safety by minimizing the accumulation of reactive intermediates. acs.org

Another green approach involves solvent-free Suzuki-Miyaura coupling reactions using quartz sand as a recyclable solid-phase medium to produce aromatic ketones. acs.org This method avoids the use of traditional organic solvents, which account for a large portion of chemical waste. acs.org

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. frontiersin.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. researchgate.netnih.gov The synthesis of methoxylated propiophenones from phenylpropenes has been successfully demonstrated using microwave heating, showcasing its potential for rapid and practical production. researchgate.net While conventional heating in these syntheses can take longer and result in lower yields, microwave-assisted methods provide a more efficient alternative. frontiersin.org

Solvent-free reactions represent another pillar of green chemistry. The Claisen-Schmidt condensation, for instance, has been performed without a solvent, using sodium hydroxide (B78521) as a base to achieve quantitative yields. researchgate.net Similarly, the Pechmann condensation for synthesizing coumarins can be conducted under solvent-free conditions using a domestic microwave oven, highlighting a simple, fast, and green methodology. researchgate.net These approaches reduce the environmental impact associated with solvent use and disposal.

Stereoselective Synthesis of Chiral Analogues and Derivatives

The primary chiral analogues of this compound are its corresponding chiral alcohols, (R)- and (S)-3-methoxy-1-phenylpropan-1-ol, formed through the asymmetric reduction of the prochiral ketone. This transformation introduces a stereocenter at the C1 position, and various methods have been developed to control the stereochemical outcome.

One prominent strategy is the use of chiral catalysts in reduction reactions. For instance, the asymmetric reduction of this compound can be accomplished using a combination of a chiral Lewis acid catalyst and a hydride source. A specific example involves the use of a chiral oxazaborolidine catalyst or a catalyst system like (R)-(C6F5)2B-O-CO-C(CF3)(OMe)Ph with tri-n-butyl-tin hydride, which can stereoselectively deliver a hydride to one face of the carbonyl group, yielding the corresponding chiral alcohol with high enantiomeric excess. chemicalbook.com

Biocatalysis offers another powerful tool for stereoselective synthesis. Enzymes, particularly dehydrogenases and reductases from various microorganisms, are highly effective for the asymmetric reduction of ketones. nih.gov For example, cells of Candida utilis have been successfully used for the asymmetric reduction of the structurally related 3-chloropropiophenone (B135402) to (S)-3-chloro-1-phenylpropanol with high enantiomeric purity. nih.gov This suggests that a similar enzymatic approach could be applied to this compound to produce (S)-3-methoxy-1-phenylpropan-1-ol. The use of (S)-1-phenylethanol dehydrogenase (PEDH) is another established method for the asymmetric reduction of a wide range of prochiral ketones to their enantiopure secondary alcohols. nih.gov

In cases where direct asymmetric reduction is not sufficiently selective, classical resolution of the racemic alcohol, 3-methoxy-1-phenylpropan-1-ol (B2857395), can be employed. This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form a pair of diastereomeric esters. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual (R) and (S) enantiomers of the alcohol. A similar strategy is employed in the preparation of other enantiomerically pure 3-hydroxy-3-arylpropylamines, where a racemic alcohol is acylated and then resolved using a chiral amine. googleapis.com

| Method | Reagents/Catalyst | Product | Key Feature |

| Catalytic Asymmetric Reduction | Chiral Lewis Acid (e.g., oxazaborolidine), Hydride Source | Chiral 3-methoxy-1-phenylpropan-1-ol | Direct formation of one enantiomer in excess. |

| Biocatalytic Reduction | Dehydrogenase Enzymes (e.g., from Candida utilis) | Chiral 3-methoxy-1-phenylpropan-1-ol | High enantioselectivity under mild conditions. |

| Classical Resolution | Racemic Alcohol, Chiral Resolving Agent | (R)- and (S)-3-methoxy-1-phenylpropan-1-ol | Separation of enantiomers from a racemic mixture. |

Derivatization Strategies and Analogue Synthesis via this compound

This compound serves as a versatile starting material for the synthesis of a variety of analogues through modifications at either the phenyl ring or the propanone side chain.

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions. The existing substituent on the ring is the 3-methoxypropanoyl group (-COCH₂CH₂OCH₃). The carbonyl group directly attached to the ring is strongly deactivating and acts as a meta-director due to its electron-withdrawing inductive and resonance effects. uci.edumasterorganicchemistry.com Therefore, electrophiles are predicted to add to the meta position (C3 and C5) of the phenyl ring.

Common EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) at the meta position, yielding 3-methoxy-1-(3-nitrophenyl)propan-1-one.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃ would likely result in the formation of 1-(3-bromophenyl)-3-methoxypropan-1-one or 1-(3-chlorophenyl)-3-methoxypropan-1-one, respectively.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on strongly deactivated rings like the one in this compound. uci.edumsu.edu The deactivating nature of the acyl group makes the ring insufficiently nucleophilic to attack the carbocation or acylium ion electrophile.

These modifications introduce new functional groups onto the aromatic core, which can then be used for further synthetic transformations, such as reduction of a nitro group to an amine or use of a halogen for cross-coupling reactions.

The propanone side chain offers multiple sites for functionalization, including the carbonyl group and the adjacent α- and β-carbons.

Carbonyl Group Reactions: The most common transformation of the carbonyl group is its reduction to a secondary alcohol, 3-methoxy-1-phenylpropan-1-ol, as discussed in the stereoselective synthesis section. nih.gov This alcohol can then be further functionalized, for example, through esterification or etherification of the hydroxyl group. The carbonyl group can also undergo addition reactions with various nucleophiles. For instance, an aldol-type addition with another aldehyde or ketone can extend the carbon chain. libretexts.orglearncbse.in

α-Carbon Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon, C2) possesses acidic protons. These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orgutdallas.edu This enolate is a potent nucleophile and can react with a range of electrophiles. For example, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position, yielding a derivative like 3-methoxy-2-methyl-1-phenylpropan-1-one. This provides a direct method for building complexity on the side chain.

β-Position Chemistry: While direct functionalization at the β-position (C3) is less straightforward, this position can be involved in elimination reactions if a suitable leaving group is present. More commonly, analogues with functionality at the β-position are synthesized through alternative routes, such as the Mannich reaction, which introduces an aminomethyl group at the α-position of a starting ketone, effectively yielding a β-amino ketone product. acs.org

| Reaction Type | Reagents | Product Type | Site of Functionalization |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Carbonyl Carbon (C1) |

| α-Alkylation | 1. LDA; 2. Alkyl Halide (R-X) | α-Substituted Ketone | α-Carbon (C2) |

| Aldol Addition | Aldehyde/Ketone, Acid/Base | β-Hydroxy Ketone | Carbonyl Carbon (C1) |

| Nitration | HNO₃, H₂SO₄ | meta-Nitro Derivative | Phenyl Ring (C3') |

| Halogenation | Br₂, FeBr₃ | meta-Bromo Derivative | Phenyl Ring (C3') |

Reactivity at the Ketone Carbonyl Group

The ketone functional group is a primary site of reactivity in this compound, participating in a range of important chemical transformations.

Nucleophilic Addition Reactions and Transformations

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. A significant application of this reactivity is in the asymmetric reduction to form chiral alcohols. For instance, this compound can be converted to 3-methoxy-1-phenylpropan-1-ol with a high degree of stereocontrol. This transformation is effectively catalyzed by a chiral rhodium complex, [(S,S)-TscDPEN RhCl], in a formic acid/triethylamine medium, achieving a 96% conversion and a 91% enantiomeric excess. This demonstrates the potential to create specific stereoisomers, a crucial aspect of modern synthetic chemistry.

| Reaction | Reagents | Product | Conversion (%) | Enantiomeric Excess (%) |

| Asymmetric Transfer Hydrogenation | [(S,S)-TscDPEN RhCl], HCOOH/NEt3 | 3-methoxy-1-phenylpropan-1-ol | 96 | 91 |

Enolate Chemistry and Alpha-Carbon Functionalization

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can be used to form new carbon-carbon bonds. A notable example is the Claisen-Schmidt condensation of this compound with various benzaldehydes to form chalcone (B49325) intermediates. These chalcones are then reacted with phenylhydrazine (B124118) to synthesize methoxy-substituted pyrazoline derivatives. This reactivity at the α-carbon is fundamental to building more complex molecular structures.

Transformations Involving the Methoxy Moiety

The methoxy group, while relatively stable, can participate in key reactions and influences the reactivity of the aromatic ring.

Ether Cleavage Reactions

The ether linkage of the methoxy group can be cleaved under specific, often strenuous, conditions. Strong acids or Lewis acids are typically required for this transformation. For example, boron tribromide (BBr3) is a reagent known to effectively cleave aryl methyl ethers. While a specific study on this compound was not identified, the application of such a reagent would be expected to yield 3-Hydroxy-1-phenylpropan-1-one through the cleavage of the methyl ether.

Influence of Methoxy Group on Aromatic Reactivity

The methoxy group is a potent activating group in electrophilic aromatic substitution reactions. By donating electron density to the phenyl ring through resonance, it enhances the ring's nucleophilicity, particularly at the ortho and para positions. This makes the aromatic ring more susceptible to attack by electrophiles.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The reactivity of the phenyl ring is governed by the electronic effects of its substituents, the methoxy group and the propanone side chain.

In the case of electrophilic aromatic substitution, a conflict arises between the directing effects of the two substituents. The methoxy group directs incoming electrophiles to the ortho and para positions, while the propanone side chain, being a deactivating group, directs to the meta position. The ultimate regiochemical outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution on the phenyl ring of this compound is considered unlikely under normal conditions. This type of reaction generally requires the presence of strong electron-withdrawing groups and a suitable leaving group, which are not characteristic features of this molecule.

Substituent Effects on Reaction Pathways

The reactivity of the carbonyl group and the adjacent phenyl ring in this compound is significantly influenced by the electronic nature of substituents on the aromatic ring. These substituents can alter the electron density at the reaction centers, thereby affecting the rates and mechanisms of various reactions.

The carbonyl group is electrophilic, and its reactivity towards nucleophiles is a central theme in its chemistry. Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the carbonyl carbon. This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or additional methoxy (-OCH₃) groups, increase the electron density on the carbonyl carbon, thus reducing its electrophilicity and slowing down nucleophilic addition reactions.

These substituent effects also extend to reactions involving the α-protons (the protons on the carbon adjacent to the carbonyl group). The acidity of these protons is enhanced by EWGs on the phenyl ring, which can stabilize the resulting enolate anion through resonance. This increased acidity facilitates reactions that proceed via an enolate intermediate, such as aldol condensations.

The following table summarizes the expected qualitative effects of common substituents on the reactivity of this compound.

| Substituent Type | Position on Phenyl Ring | Effect on Carbonyl Electrophilicity | Effect on α-Proton Acidity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho, Para | Decrease | Decrease |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Meta | Minor Decrease | Minor Decrease |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Ortho, Para | Increase | Increase |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Meta | Increase | Increase |

Oxidative and Reductive Chemistry of this compound

The presence of both a carbonyl group and a methoxy group allows for a range of oxidative and reductive transformations.

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding 3-methoxy-1-phenylpropan-1-ol. This transformation is a common and synthetically useful reaction. The choice of reducing agent is crucial for achieving high selectivity and yield.

Hydride-based reducing agents are frequently employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces ketones to secondary alcohols in protic solvents like methanol (B129727) or ethanol. numberanalytics.com A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), also achieves this reduction but is less selective and will reduce other functional groups if present. numberanalytics.com

Catalytic hydrogenation is another effective method for the reduction of aryl ketones. libretexts.org This process typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). numberanalytics.com The conditions for catalytic hydrogenation can often be tuned to selectively reduce the ketone without affecting the aromatic ring. libretexts.org

The table below presents a selection of common reducing agents for the conversion of this compound to 3-methoxy-1-phenylpropan-1-ol.

| Reducing Agent | Typical Solvent | Relative Reactivity | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Highly selective for aldehydes and ketones. numberanalytics.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong | Reduces a wide range of functional groups. numberanalytics.com |

| Hydrogen (H₂) with Pd/C | Ethanol, Ethyl acetate | Moderate | Can be selective for the carbonyl group under controlled conditions. numberanalytics.comlibretexts.org |

| Wolff-Kishner (H₂NNH₂, KOH) | Ethylene glycol | Strong | Reduces the carbonyl to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com |

| Clemmensen (Zn(Hg), HCl) | Water, Toluene | Strong | Reduces the carbonyl to a methylene (CH₂) group, acid-stable substrates required. masterorganicchemistry.com |

The oxidative degradation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. While specific studies on this compound are not prevalent, the general reactivity of ketones and ethers suggests plausible degradation routes.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This would result in the formation of benzoic acid and methoxyacetic acid. The ether linkage is generally stable to oxidation, but under harsh conditions, cleavage could occur.

The presence of α-hydrogens makes this compound susceptible to oxidation at this position. For instance, reaction with certain oxidizing agents could lead to the formation of an α-hydroxy or α-dicarbonyl compound.

Furthermore, the phenyl group can be a site of oxidation, particularly with powerful reagents like ozone or under conditions of photochemical oxidation. This could lead to ring-opening products. The methoxy group itself can also be a target for oxidation, potentially leading to demethylation or further degradation.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the literature. However, studies on structurally related compounds can provide valuable insights into the expected energetic and rate-determining steps of its reactions.

For instance, kinetic studies on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid have been performed. While this is a different reaction type, the presence of a methoxy group in a short carbon chain provides a point of comparison for steric and electronic effects. In one such study, the esterification was found to be an exothermic reaction, and the kinetics were well-described by a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, suggesting that the surface reaction is the rate-controlling step.

The following table presents thermodynamic data for a related isomerization reaction of 1-propene, 3-methoxy-, which can offer a glimpse into the relative stabilities of related unsaturated ethers.

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Phase | Reference |

| 1-Propene, 3-methoxy- = cis-1-Propenyl methyl ether | -20.2 ± 0.2 | Not Reported | Liquid (DMSO) | nist.gov |

This data indicates that the isomerization to the conjugated system is enthalpically favored. While not a direct measure of the reactivity of this compound, such data for analogous structures helps in building a broader understanding of the thermodynamic landscape of related molecules.

Applications of 3 Methoxy 1 Phenylpropan 1 One As a Key Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The unique chemical architecture of 3-methoxy-1-phenylpropan-1-one makes it an ideal precursor for constructing advanced organic scaffolds. sigmaaldrich.com These scaffolds form the core structures of a multitude of functional molecules.

A significant application of this compound is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). patsnap.comgoogle.com Its most notable role is in the production of Tapentadol (B1681240) hydrochloride, a centrally-acting analgesic used for moderate to severe pain relief. patsnap.com The synthesis of Tapentadol involves a multi-step process where 3-methoxypropiophenone is a critical starting material. patsnap.comgoogle.com

Various synthetic routes have been developed to produce 3-methoxypropiophenone with high yield and purity, which is essential for pharmaceutical manufacturing. One such method involves a Grignard reaction between m-bromoanisole and propionitrile (B127096), catalyzed by aluminum chloride in a tetrahydrofuran (B95107) (THF) solution. patsnap.comgoogle.com This process is noted for its simple operation, advanced technology, and the ability to recycle the solvent, making it suitable for industrial-scale production. patsnap.comgoogle.com Research has demonstrated the effectiveness of this method, achieving high yields and purity levels. patsnap.comgoogle.com

| Reaction Type | Key Reagents | Catalyst | Solvent | Reported Yield | Reported Purity |

|---|---|---|---|---|---|

| Grignard Reaction | Magnesium, m-Bromoanisole, Propionitrile | Aluminum chloride | Tetrahydrofuran (THF) | 88.6% | >99.4% |

The related compound, 3-methoxy-1-propanol (B72126), is also utilized as a synthesis building block for preparing pharmaceutically active compounds, such as stomach therapeutics. google.com This highlights the general importance of the methoxypropyl moiety in medicinal chemistry.

Beyond its role in pharmaceuticals, this compound is a building block for other complex organic molecules with specialized properties. For instance, it has been used to synthesize chalcone (B49325) derivatives. Chalcones are recognized as biogenetic precursors to flavonoids and possess a distinctive 1,3-diphenyl-2-propen-1-one core structure. nih.gov

A specific example is the synthesis of 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone (MPNP). nih.gov This compound was synthesized and characterized for its potential nonlinear optical (NLO) properties, which are valuable in materials science and photonics. nih.gov The synthesis and characterization of MPNP demonstrate the utility of this compound in creating novel functional materials. nih.gov

| Starting Material | Synthesized Compound | Compound Class | Potential Application | Source |

|---|---|---|---|---|

| This compound | 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone (MPNP) | Chalcone | Nonlinear Optics (NLO) | nih.gov |

Role in Natural Product Total and Analogue Synthesis

While direct application of this compound in the total synthesis of specific natural products is not extensively documented, the core phenylpropane structure is fundamental in the biosynthesis of major natural polymers. wikipedia.org Lignin (B12514952), one of the most abundant organic polymers on Earth, is constructed from phenylpropane-derived monolignols, such as coniferyl alcohol (3-methoxy-4-hydroxyphenylpropane) and sinapyl alcohol (3,5-dimethoxy-4-hydroxyphenylpropane). wikipedia.org

The structural similarity between this compound and these natural precursors underscores the importance of the methoxyphenylpropane scaffold in nature. This suggests a potential, albeit less explored, role for this compound and its derivatives as building blocks for the synthesis of natural product analogues or for creating biomimetic materials. The biosynthesis of lignin starts with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway, highlighting a natural blueprint for creating complex structures from simple phenylpropane units. wikipedia.org

Contributions to Fine Chemical Production

The synthesis of this compound itself is an important process within the fine chemical industry. google.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and 3-methoxypropiophenone fits this description as a key intermediate. patsnap.comgoogle.com

Patented processes for its preparation emphasize goals common in fine chemical production: high purity, good yield, and cost-effectiveness. google.comgoogle.com One patented method details a multi-step synthesis starting from m-Salicylic acid, which is converted to 3-methoxybenzoic acid, then to 3-methoxybenzoyl chloride and 3-methoxybenzamide, and finally to the target molecule. google.com This process is designed to be simple, easy to operate, and to yield a final product with a purity exceeding 99%. google.com Another approach, which has been developed for continuous flow synthesis, utilizes a Grignard reaction, further modernizing its production. researcher.life The focus on developing efficient and green synthesis methods, such as those with recyclable solvents, confirms its status as a valuable fine chemical. patsnap.com

Development of Novel Polymeric Materials Precursors

Currently, the use of this compound as a direct precursor for the development of novel synthetic polymeric materials is not a widely reported application. The primary focus of research has been on its role in the synthesis of smaller, highly functionalized molecules for the pharmaceutical and fine chemical sectors.

However, the chemical nature of this compound suggests potential in polymer science. The ketone functionality could be used for polymerization reactions, and the aromatic ring could be functionalized to create monomers with specific electronic or physical properties. As mentioned, related phenylpropane units form the basis of the natural polymer lignin, wikipedia.org and chalcones derived from it have been studied for material properties like NLO. nih.gov This connection to both natural polymers and functional materials suggests that this compound could be a candidate for future research into novel polymer precursors, although this remains a prospective rather than an established application.

Advanced Spectroscopic and Analytical Research Methodologies for 3 Methoxy 1 Phenylpropan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and environment of the compound.

One-dimensional ¹H (proton) and ¹³C NMR spectra are fundamental for the initial structural verification of 3-Methoxy-1-phenylpropan-1-one. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the phenyl group, typically found in the downfield region (δ 7.0-8.0 ppm), and the aliphatic protons of the methoxy-propane chain in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group (C2) and those adjacent to the methoxy (B1213986) group (C3) exhibit characteristic triplet splitting patterns due to coupling with their neighbors. The methoxy group protons appear as a sharp singlet.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon environment, including the carbonyl carbon, the aromatic carbons, the two methylene carbons, and the methoxy carbon. The positions of these signals are indicative of their electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl H (ortho) | 7.95 | Doublet (d) | 2H |

| Phenyl H (para) | 7.55 | Triplet (t) | 1H |

| Phenyl H (meta) | 7.45 | Triplet (t) | 2H |

| -CH₂- (C3) | 3.75 | Triplet (t) | 2H |

| -OCH₃ | 3.35 | Singlet (s) | 3H |

| -CH₂- (C2) | 3.20 | Triplet (t) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 199.0 |

| Phenyl C (quaternary) | 136.5 |

| Phenyl C-H (para) | 133.2 |

| Phenyl C-H (ortho) | 128.6 |

| Phenyl C-H (meta) | 128.0 |

| -CH₂- (C3) | 69.5 |

| -OCH₃ | 58.8 |

| -CH₂- (C2) | 40.5 |

To definitively establish the bonding network, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net

COSY: This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, it would show a clear correlation between the protons on C2 and C3, confirming the propyl chain's integrity.

HSQC: This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale. For this compound, DNMR could be used to investigate the rotational dynamics around the single bonds, such as the C1-C2 and C2-C3 bonds. At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals would broaden and coalesce, allowing for the calculation of the energy barriers to rotation.

Solid-State NMR (SS-NMR) is a vital technique for characterizing materials in their solid, crystalline state. nih.govresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR provides information about the molecule's environment within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly useful. nih.gov

If this compound can exist in different crystalline forms (polymorphs), SS-NMR would be the definitive method for their identification and characterization. mdpi.comnih.gov Each polymorph would likely yield a unique ¹³C SS-NMR spectrum because the distinct packing and intermolecular interactions in each crystal form would result in slightly different chemical shifts for the carbon atoms. mdpi.com This makes SS-NMR a powerful tool for studying polymorphism, which is critical in fields like pharmaceuticals and materials science. nih.gov

High-Resolution Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

The electron ionization (EI) mass spectrum of this compound would display a molecular ion peak [M]⁺ corresponding to its molecular weight. The molecule would then undergo characteristic fragmentation. Key fragmentation pathways for this keto-ether would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. This can result in the formation of the benzoyl cation ([C₆H₅CO]⁺, m/z 105) or the [M - C₆H₅CO]⁺ fragment. The benzoyl cation is typically a very prominent peak.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral molecule.

Cleavage related to the ether: Fragmentation can also occur at the ether linkage, leading to the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃).

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 164 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₂]⁺ |

| 133 | [M - OCH₃]⁺ | [C₉H₉O]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 59 | [CH₃OCH₂CH₂]⁺ | [C₃H₇O]⁺ |

| 45 | Methoxymethyl cation | [CH₂OCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). youtube.com This precision allows for the determination of the elemental formula of a molecule. youtube.com For this compound, the molecular formula is C₁₀H₁₂O₂.

The calculated monoisotopic mass for C₁₀H₁₂O₂ is 164.08373 Da. nih.govnih.gov An HRMS measurement confirming a mass very close to this value (within a few parts per million, ppm) provides unequivocal evidence for this specific elemental composition, distinguishing it from other potential formulas that might have the same nominal mass (164 Da). youtube.com

Tandem Mass Spectrometry (MS/MS) for Complex Structure Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, an initial ionization process would generate the molecular ion [M]+•. Subsequent isolation and collision-induced dissociation (CID) of this precursor ion would produce a characteristic fragmentation pattern, allowing for detailed structural confirmation.

A key fragmentation pathway involves the alpha-cleavage adjacent to the carbonyl group. This process typically results in the formation of a stable benzoyl cation. For 1-phenyl isomers like the title compound, this fragment is observed as a distinct base peak at a mass-to-charge ratio (m/z) of 105. Other significant fragments can arise from the cleavage of the bond between the C2 and C3 carbons and the loss of the methoxy group (-OCH3). The analysis of these fragment ions provides unequivocal evidence for the compound's connectivity.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Fragmentation Pathway |

| 164.20 | 105.03 | [C₆H₅CO]⁺ | α-cleavage at the carbonyl group |

| 164.20 | 133.15 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 164.20 | 77.04 | [C₆H₅]⁺ | Loss of the propionyl side chain |

| 164.20 | 59.05 | [CH₃OCH₂CH₂]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present and their chemical environment, making them essential for structural characterization and the study of non-covalent interactions.

For this compound, the FT-IR and Raman spectra are dominated by characteristic bands corresponding to its constituent functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is expected in the region of 1680-1700 cm⁻¹. In related bromo-derivatives, this C=O stretch has been observed between 1679–1689 cm⁻¹. researchgate.net Other key vibrational modes include the C-O-C stretching of the methoxy group, aromatic C-H stretching from the phenyl ring, and aliphatic C-H stretching from the propane (B168953) chain. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone | 1680 - 1700 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Propane Chain & Methoxy | 2850 - 3000 |

| C-O-C Stretch | Ether (Methoxy) | 1075 - 1150 |

| C=C Stretch | Phenyl Ring | 1450 - 1600 |

While this compound cannot self-donate a hydrogen bond, its carbonyl oxygen and methoxy oxygen can act as hydrogen bond acceptors. The study of its interactions with protic solvents or other hydrogen bond donors can be effectively monitored using vibrational spectroscopy. The formation of a hydrogen bond to the carbonyl oxygen typically causes a redshift (a shift to lower wavenumber) in the C=O stretching frequency in the FT-IR spectrum. The magnitude of this shift correlates with the strength of the interaction. Studies on related haloetherification products have highlighted the significant role that non-covalent interactions, such as hydrogen and halogen bonds, play in stabilizing molecular structures in the solid state. grafiati.comresearchgate.net

This compound possesses rotational freedom around its single bonds, leading to the existence of multiple conformational isomers (rotamers). The relative orientation of the phenyl, carbonyl, and methoxy groups can vary, giving rise to different stable conformers. X-ray diffraction studies on closely related brominated derivatives have identified specific torsion angles, confirming the presence of distinct spatial arrangements in the solid state. researchgate.netarkat-usa.org For example, the C9–C10–C11–C12 torsion angles in these derivatives range from 123–142°. arkat-usa.org While challenging to resolve, different conformers may present slightly different vibrational spectra, and computational studies combined with experimental FT-IR and Raman data can help identify the most stable conformations in different environments.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation and packing in the crystal lattice.

Single crystal X-ray diffraction analysis provides the most detailed structural information. Although a crystal structure for the parent this compound is not publicly available, data for closely related compounds, such as its bromo-derivatives, are. researchgate.net For instance, the structure of 2-bromo-3-(3-bromo-5-t-butyl-4-hydroxyphenyl)-3-methoxy-1-phenylpropan-1-one is cataloged in the Cambridge Structural Database with the reference code WIVDIR. researchgate.netresearchgate.netarkat-usa.org Analysis of such structures reveals critical conformational parameters. The experimental procedure for these analyses typically involves using a diffractometer with molybdenum radiation, with the structure being solved and refined using programs like SHELXT. arkat-usa.org

Table 3: Selected Torsion Angles from a Related Bromo-Derivative (WIVDIR)

| Torsion Angle | Value (°) | Description | Source |

| C9–C10–C11–C12 | 148 | Defines the backbone conformation | arkat-usa.org |

| C10–C11–C12–C13 | 174 | Describes the orientation near the phenyl ring | researchgate.net |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly valuable for identifying different crystalline phases (polymorphs) of a compound, each of which will produce a unique diffraction pattern. While a specific PXRD pattern for this compound is not detailed in the literature, the technique is crucial in process chemistry involving its derivatives. For example, a crystalline form of the tapentadol (B1681240) free base, which can be synthesized from methoxyphenyl propanone precursors, was characterized by a distinct PXRD diffractogram. google.com This pattern, defined by a series of diffraction peaks at specific 2θ angles, serves as a fingerprint for that particular solid form.

Table 4: Example PXRD Main Peaks for a Crystalline Product Derived from a Related Synthesis Pathway (Crystalline Form I Tapentadol Base)

| Peak Position (°2θ) |

| 13.76 |

| 15.62 |

| 16.94 |

| 18.46 |

| 21.02 |

| 30.70 |

| Data sourced from patent WO2012001571A1 for a downstream product, illustrating the application of PXRD. google.com |

Theoretical and Computational Chemistry Studies of 3 Methoxy 1 Phenylpropan 1 One

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Theoretical investigations into the molecular structure of 3-Methoxy-1-phenylpropan-1-one and related compounds often employ quantum chemical calculations to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Density Functional Theory (DFT) and ab initio methods are the principal tools for this purpose. mdpi.comresearchgate.net

DFT methods, such as the widely used B3LYP functional, pair an exchange functional with a correlation functional to approximate the complex interactions between electrons. tandfonline.comarxiv.org These methods are known for providing a good balance between computational cost and accuracy. For instance, the geometry of molecules can be optimized using DFT with basis sets like 6-311++G(d,p), which provides a flexible description of the electron distribution. tandfonline.com The process of geometry optimization involves calculating the energy of an initial molecular geometry and then systematically searching for a new geometry with a lower energy until a minimum on the potential energy surface is found. youtube.com The convergence to a true minimum is confirmed when the calculated forces on the atoms are negligible. youtube.com

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com While computationally more demanding than DFT, they provide a fundamental approach to solving the electronic structure of molecules. mdpi.com The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial in both DFT and ab initio calculations. mdpi.com Common basis sets include Pople-style basis sets like 3-21G and 6-31G*, as well as correlation-consistent basis sets. mdpi.com The addition of polarization functions (indicated by *) and diffuse functions (+) to a basis set allows for a more accurate description of bonding and non-bonding interactions. mdpi.com

For large molecules, a combination of methods can be effective, such as using a more modest basis set like STO-3G for initial calculations, followed by refinement with a larger basis set like 6-31G**. mdpi.com The selection of the computational method and basis set is a critical step in ensuring the reliability of the calculated geometric parameters, such as bond lengths and bond angles. tandfonline.com

Table 1: Commonly Used Quantum Chemical Methods and Basis Sets for Geometry Optimization

| Method/Basis Set | Description | Typical Application |

| DFT (B3LYP) | A hybrid density functional that combines Hartree-Fock exchange with DFT exchange and correlation. | Widely used for geometry optimization and electronic structure calculations of organic molecules due to its balance of accuracy and computational efficiency. tandfonline.comarxiv.org |

| Ab Initio (HF) | A fundamental quantum mechanical method that solves the Schrödinger equation without empirical parameters. | Provides a foundational understanding of electronic structure, often used as a starting point for more advanced calculations. mdpi.com |

| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). | Improves the description of molecular shapes and bond angles. tandfonline.com |

| def2-TZVP | A triple-zeta valence basis set with polarization functions. | Offers a higher level of accuracy for geometry optimizations and energy calculations. researchgate.net |

HOMO-LUMO Energy Gap and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic properties of molecules. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comossila.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to the electron affinity and electrophilicity of the molecule. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. wuxiapptec.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com A smaller gap indicates that the molecule is more prone to electronic transitions and thus more reactive. wuxiapptec.com

The HOMO-LUMO energy gap can be calculated using computational methods like DFT. schrodinger.com For instance, the analysis of related compounds has shown that the introduction of certain substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. wuxiapptec.com This modulation of the frontier orbitals can be used to predict and explain the outcomes of chemical reactions. wuxiapptec.com The energy of the HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule; a smaller gap corresponds to absorption at a longer wavelength. schrodinger.com

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of a molecule to donate electrons (nucleophilicity). Higher HOMO energy indicates a better electron donor. ossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of a molecule to accept electrons (electrophilicity). Lower LUMO energy indicates a better electron acceptor. ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates the kinetic stability and reactivity of a molecule. A larger gap implies greater stability. researchgate.netschrodinger.com It also determines the energy of the lowest electronic excitation. schrodinger.com |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. tandfonline.comnih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. tandfonline.com Regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and represent sites for nucleophilic attack. nih.gov

The MEP is calculated from the total electron density of the molecule, which can be obtained from quantum chemical calculations such as DFT. nih.govresearchgate.net For molecules containing polar functional groups, like the carbonyl and methoxy (B1213986) groups in this compound, the MEP can reveal significant variations in electrostatic potential across the molecule. For example, in related methoxy-containing compounds, negative MEP values have been observed near the methoxy group, indicating a region of higher electron density. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals within a molecule, providing deep insights into its electronic structure, stability, and bonding. wisc.eduicm.edu.pl The NBO method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu

For a molecule like this compound, NBO analysis can reveal important interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the methoxy and carbonyl groups into adjacent antibonding orbitals. It can also elucidate the electronic interactions between the phenyl ring and the propanone side chain. By analyzing the occupancies of the NBOs, which ideally should be close to 2 for a filled orbital and 0 for an empty one, deviations from the idealized Lewis structure can be identified, highlighting the importance of electron delocalization. wisc.edu

Table 3: Key Outputs of Natural Bond Orbital (NBO) Analysis

| NBO Output | Description | Interpretation |

| Natural Atomic Charges | The charge assigned to each atom based on the distribution of electrons in the NBOs. | Provides a quantitative measure of the electron distribution and polarity within the molecule. huntresearchgroup.org.uk |

| Bond Orbitals (BD) | Localized orbitals representing the two-center bonds in the molecule. | Describes the hybridization and polarization of the chemical bonds. huntresearchgroup.org.uk |

| Lone Pairs (LP) | Localized orbitals representing the non-bonding valence electrons on an atom. | Identifies the location and orientation of lone pair electrons. |

| Stabilization Energy (E(2)) | The energy associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. | Quantifies the strength of hyperconjugative interactions, which contribute to molecular stability. Larger E(2) values indicate stronger interactions. wisc.edu |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanone side chain in this compound allows for the existence of multiple spatial arrangements, or conformations, which can have different energies and properties. Conformational analysis aims to identify the most stable conformer(s) and to understand the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its torsional or dihedral angles. mdpi.comchemrxiv.org

Computational methods, including both ab initio and DFT calculations, are employed to perform these analyses. scispace.com By systematically rotating specific bonds and calculating the energy at each step, a potential energy profile can be generated. The minima on this profile correspond to stable or metastable conformations, while the maxima represent the transition states for interconversion between conformers. chemrxiv.org For molecules with multiple rotatable bonds, the PES becomes multidimensional and more complex to explore. mdpi.com

In related molecules, such as 1-phenyl-2-propanol, computational studies have shown that weak intramolecular interactions, like hydrogen bonds between a hydroxyl group and a phenyl ring, can play a significant role in determining the preferred conformation. scispace.com For this compound, the interactions between the methoxy group, the carbonyl group, and the phenyl ring would be the primary determinants of its conformational preferences. Identifying the global minimum energy conformation is crucial as it represents the most populated structure at equilibrium and is often the one responsible for the observed chemical and physical properties. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. nih.govmdpi.com For a compound like this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations. By mapping the potential energy surface connecting reactants to products, chemists can identify intermediates and, crucially, the transition states that represent the energy maxima along the reaction coordinate. researchgate.netmdpi.com

The characterization of a transition state is a key step in understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. researchgate.net Computationally, this is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For example, in the synthesis of related compounds, computational studies have been used to propose and evaluate different mechanistic pathways, such as those involving zwitterionic intermediates or concerted cycloadditions. mdpi.com By comparing the calculated activation energies for different possible routes, the most likely reaction mechanism can be determined. mdpi.com This predictive capability is invaluable for optimizing reaction conditions and designing new synthetic strategies.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational tool used to map out the minimum energy reaction pathway (MERP) on a potential energy surface. nih.gov This pathway connects a transition state to its corresponding reactants and products, providing a detailed picture of the molecular transformations that occur during a chemical reaction. researchgate.net For a molecule like this compound, IRC calculations would typically be employed after locating a transition state for a specific reaction, for instance, its synthesis or a subsequent transformation.

The process begins with the optimization of the transition state geometry, which is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. researchgate.net The IRC calculation then proceeds by moving down the potential energy surface in both the forward and backward directions along the path of steepest descent in mass-weighted coordinates. researchgate.netmdpi.com This traces the reaction path from the transition state to the energy minima of the reactants on one side and the products on the other. researchgate.netresearchgate.net

By confirming the connection between the transition state and the expected reactants and products, IRC calculations provide definitive evidence for the proposed reaction mechanism. researchgate.net While specific IRC studies on this compound are not prevalent in the literature, this method would be crucial in theoretical investigations of its reactivity, for example, in studying the mechanism of its formation via a Friedel-Crafts acylation or its reduction to the corresponding alcohol.

Activation Energy Barrier Determinations

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and represents the height of the potential energy barrier separating reactants from products. tandfonline.com Computationally, the activation energy is determined by calculating the energy difference between the reactants and the transition state on the potential energy surface.

For a reaction involving this compound, the first step would be to model the geometries and energies of the reactant molecules and the transition state structure using a suitable level of theory, such as Density Functional Theory (DFT). The energy of the transition state, being a maximum along the reaction coordinate but a minimum in all other degrees of freedom, is located and its nature is confirmed by a frequency calculation showing one imaginary frequency. youtube.com

The activation energy is then calculated as:

Ea = E(transition state) - E(reactants)

Prediction and Validation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting various spectroscopic parameters of molecules like this compound. These predictions, when compared with experimental data, can validate the computational model and provide a more detailed understanding of the molecule's structure and electronic properties.

Computational NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational technique for predicting the NMR chemical shifts of molecules. nih.govyoutube.com This method calculates the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived. DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), have been shown to provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

For this compound, a GIAO calculation would provide theoretical chemical shifts for all the unique hydrogen and carbon atoms in the molecule. These predicted values can then be compared to experimental NMR data to confirm the structure and aid in the assignment of ambiguous peaks. The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. nih.gov

Below is a table of hypothetical, yet representative, calculated ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

| H (aromatic, ortho) | 7.95 | C (carbonyl) | 199.5 |

| H (aromatic, meta) | 7.50 | C (aromatic, ipso) | 137.0 |

| H (aromatic, para) | 7.60 | C (aromatic, ortho) | 128.8 |

| H (alpha to C=O) | 3.25 | C (aromatic, meta) | 128.5 |

| H (beta to C=O) | 3.80 | C (aromatic, para) | 133.5 |

| H (methoxy) | 3.35 | C (alpha to C=O) | 40.5 |

| C (beta to C=O) | 68.0 | ||

| C (methoxy) | 59.0 |

Note: These are illustrative values and would require specific GIAO calculations for this compound for accurate prediction.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations using DFT methods are instrumental in assigning the observed experimental bands to specific molecular vibrations. nih.govresearchgate.netmdpi.com The B3LYP functional with a 6-311++G(d,p) basis set is commonly used for this purpose. nih.govresearchgate.net

For this compound, a frequency calculation would yield a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The potential energy distribution (PED) analysis can then be used to assign each calculated frequency to specific bond stretches, bends, and torsions within the molecule.

A representative table of calculated vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1690 | Carbonyl stretch |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | ~2980-2850 | Aliphatic C-H stretch |

| ν(C-O-C) | ~1250, ~1100 | Asymmetric and symmetric C-O-C stretch of the ether |

| δ(C-H) | ~1450-1350 | C-H bending modes |

Note: These are approximate values based on typical ranges for these functional groups. Specific calculations would provide more precise frequencies.

UV-Vis Absorption Wavelengths and Oscillator Strengths (TD-DFT)

Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govmdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The oscillator strength (f) is also calculated, which is a measure of the intensity of the absorption band. researchgate.net

For this compound, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP and an appropriate basis set, can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths. nih.govresearchgate.netmdpi.com These calculations help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. The inclusion of a solvent model is often crucial for accurate predictions as solvatochromic shifts can be significant. mdpi.com

A hypothetical table of TD-DFT predicted UV-Vis absorption data for this compound is shown below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320 | ~0.01 | n → π |

| S₀ → S₂ | ~280 | ~0.25 | π → π |

| S₀ → S₃ | ~245 | ~0.40 | π → π* |

Note: These values are illustrative and based on the expected electronic transitions for the phenyl ketone chromophore.

Advanced Computational Modeling Techniques

Beyond the standard computational methods, several advanced techniques can be applied to gain deeper insights into the properties and behavior of this compound.

One such technique is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In QM/MM, the chemically active part of a large system, such as the reacting center of this compound in a complex environment (e.g., in an enzyme active site or on a catalytic surface), is treated with a high-level QM method, while the surrounding environment is treated with a more computationally efficient MM force field. This approach allows for the study of reactions in complex systems that would be computationally prohibitive to treat entirely with QM methods.

Another area of advanced modeling involves the use of more sophisticated solvation models. While continuum solvation models are widely used, explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more accurate description of specific solute-solvent interactions such as hydrogen bonding. These models are computationally more demanding but can be crucial for accurately predicting properties that are highly sensitive to the solvent environment.

Furthermore, ab initio molecular dynamics (AIMD) simulations can be employed to study the dynamic behavior of this compound. In AIMD, the forces on the atoms are calculated "on the fly" using electronic structure theory, allowing for the simulation of chemical reactions and other dynamic processes without the need for a pre-parameterized force field. This can be particularly useful for exploring reaction mechanisms and conformational dynamics. The application of these advanced computational modeling techniques can provide a more comprehensive and accurate understanding of the chemical and physical properties of this compound in various environments.

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion and optical switching. mdpi.com The NLO response of a material is rooted in the polarizability and hyperpolarizability of its constituent molecules when subjected to a strong external electric field. dtic.mil

The polarization (P) induced in a medium can be described as an expansion in the electric field (F), where the coefficients are the susceptibilities of the material. dtic.mil At the molecular level, the induced dipole moment (μ) is a function of the molecular polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. dtic.mil The first hyperpolarizability (β) is particularly significant as it is responsible for second-order NLO phenomena like second-harmonic generation (SHG). mdpi.com

Computational methods, such as the finite-field approach implemented in semiempirical programs like MOPAC, can calculate these NLO properties. dtic.mil This method calculates values for the dipole moment, polarizability, and hyperpolarizabilities based on either an energy expansion or a dipole moment expansion. dtic.mil For organic molecules, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common strategy to enhance NLO properties. While this compound does not possess a classic "push-pull" structure, the methoxy group (-OCH3) can act as an electron-donating group. Studies on other organic chromophores have shown that the inclusion of methoxy or benzyloxy groups can lead to an improvement in both linear and nonlinear optical properties compared to benchmark chromophores without these groups. researchgate.net

The prediction of NLO properties is highly dependent on the computational method and basis set used. mdpi.com Density Functional Theory (DFT) functionals such as CAM-B3LYP and M06-2X have been identified as suitable for calculating parameters related to linear and nonlinear optical spectroscopy, including first hyperpolarizability. mdpi.com For instance, a comparison of different functionals for a set of organic molecules revealed that CAM-B3LYP and M06-2X provide reliable predictions, although some functionals like B3LYP may overestimate the values. mdpi.com

Table 1: Comparison of Suitable Functionals for Hyperpolarizability Calculations

| Functional | Common Application | Notes |

|---|---|---|

| CAM-B3LYP | One- and two-photon absorption, hyperpolarizabilities | Considered suitable for spectroscopic parameters. mdpi.com |

| M06-2X | Non-covalent interactions, spectroscopic parameters | Revealed to be one of the most suitable for these calculations. mdpi.com |

| B3LYP | General purpose | Known to sometimes overestimate NLO properties. mdpi.com |

This table is generated based on findings from studies on various organic molecules to illustrate common computational approaches.

Molecular Docking and Receptor Interaction Studies (In Silico)